molecular formula C26H29N3O2 B4709069 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine

1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine

Cat. No.: B4709069
M. Wt: 415.5 g/mol
InChI Key: LRMNRVWEHOCALO-UHFFFAOYSA-N
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Description

1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine is a complex organic compound known for its multifaceted applications in the fields of chemistry, biology, and medicine. Its unique structure, combining benzofuran, pyrazole, and piperidine moieties, allows it to engage in diverse chemical reactions and interactions, making it a compound of interest for various scientific research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine typically involves a multi-step process:

  • Formation of the benzofuran moiety: : This step often starts with the reaction of ortho-hydroxyacetophenone with an appropriate aldehyde under acidic conditions to form the benzofuran structure.

  • Synthesis of the pyrazole ring: : Next, the benzofuran derivative undergoes cyclization with hydrazine and a suitable benzylating agent to form the 1-benzyl-1H-pyrazole ring.

  • Introduction of the piperidine ring:

Industrial Production Methods

For industrial-scale production, optimization of the reaction conditions is essential to achieve high yields and purity. This often involves using high-pressure reactors, continuous flow systems, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine can undergo various types of reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminium hydride or hydrogen in the presence of a catalyst.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Typically carried out in acidic or neutral conditions with an oxidizing agent.

  • Reduction: : Often conducted in anhydrous solvents with a strong reducing agent.

  • Substitution: : Carried out under various conditions, including polar aprotic solvents for nucleophilic substitution or polar protic solvents for electrophilic substitution.

Major Products Formed

  • Oxidation: : Can lead to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Usually results in the corresponding alcohols or amines.

Scientific Research Applications

1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine is utilized in several fields, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in disease processes.

  • Industry: : Employed in the development of new materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzofuran and pyrazole moieties allow for interactions with various biological macromolecules, while the piperidine ring enhances its solubility and bioavailability.

Comparison with Similar Compounds

Compared to similar compounds, 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine stands out due to its unique structural combination and diverse reactivity. Similar compounds include:

  • 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-methylpiperidine: : Differs by the presence of a methyl group instead of a methoxymethyl group.

  • 1-{[3-(2-benzofuran-1-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine: : Differs by the position of the benzofuran moiety.

The unique combination of benzofuran, pyrazole, and piperidine structures in this compound provides a distinct set of properties and reactivity patterns, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-[[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-30-19-21-10-7-13-28(15-21)17-23-18-29(16-20-8-3-2-4-9-20)27-26(23)25-14-22-11-5-6-12-24(22)31-25/h2-6,8-9,11-12,14,18,21H,7,10,13,15-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMNRVWEHOCALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)CC2=CN(N=C2C3=CC4=CC=CC=C4O3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine
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1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine
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1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine

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